2-[(furan-2-ylcarbonyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclopenta[b]thiophene-3-carboxamide class, characterized by a bicyclic core (cyclopenta-thiophene) substituted with carboxamide and acylated amino groups. Its structure includes a furan-2-ylcarbonyl moiety linked to the amino group and a pyridin-3-ylmethyl substituent on the carboxamide nitrogen. Such derivatives are often explored for their bioactivity, particularly in antiviral and anticancer research, due to their structural mimicry of nucleotide analogs and kinase inhibitors .
Properties
IUPAC Name |
N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(14-6-3-9-25-14)22-19-16(13-5-1-7-15(13)26-19)18(24)21-11-12-4-2-8-20-10-12/h2-4,6,8-10H,1,5,7,11H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUOWTZNPHPQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CN=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylcarbonyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide . This intermediate is then treated with excess phosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide, which is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylcarbonyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(furan-2-ylcarbonyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s electronic properties may be useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound can be used to study the interactions between different functional groups and biological molecules.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylcarbonyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include derivatives with variations in the acyl group (e.g., fluorobenzoyl, thienylcarbonyl) and the carboxamide nitrogen substituent (e.g., phenyl, tetrahydrofuranmethyl). Key examples from the evidence:
Key Observations :
- Acyl Group Impact: Substitution with 2-fluorobenzoyl (Compound 32) enhances antiviral activity against influenza polymerase, likely due to improved binding affinity via halogen interactions . Conversely, the thienylcarbonyl group (Compound in ) may favor anticancer applications, as thiophene derivatives are known to modulate kinase pathways.
- Physical Properties : Melting points and densities vary significantly with substituents. For instance, polar groups like isoindole-1,3-dione (Compound in ) reduce melting points and enhance solubility, critical for drug formulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
